molecular formula C8H8ClNO2 B15296819 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine

Cat. No.: B15296819
M. Wt: 185.61 g/mol
InChI Key: OYXNWVWNAJBYFI-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine is an organic compound with the molecular formula C8H8ClNO2. This compound is part of the benzodioxin family, which is characterized by a dioxin ring fused to a benzene ring. The presence of a chlorine atom and an amine group makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine typically involves the chlorination of 2,3-dihydro-1,4-benzodioxin followed by amination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the involvement of chlorinating agents and amines, which can be hazardous .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine involves its interaction with various molecular targets. The chlorine atom and amine group allow it to form hydrogen bonds and interact with enzymes and receptors. This compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine
  • 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine
  • 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine

Uniqueness

7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the amine group can significantly influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

7-chloro-2,3-dihydro-1,4-benzodioxin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXNWVWNAJBYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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